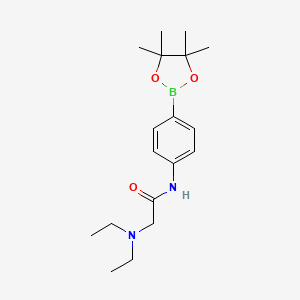

2-(diethylamino)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Übersicht

Beschreibung

2-(diethylamino)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H29BN2O3 and its molecular weight is 332.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors could include pH, temperature, the presence of other molecules, and the specific cellular and tissue environments. Understanding these factors is crucial for optimizing the use of the compound and predicting its behavior in a biological system.

Biologische Aktivität

2-(Diethylamino)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C18H31BN2O4S

- Molecular Weight : 382.33 g/mol

- CAS Number : 756520-98-6

The presence of the dioxaborolane moiety suggests potential applications in drug design due to its ability to form stable complexes with biological targets.

Biological Activity Overview

This compound's biological activity primarily revolves around its role as a kinase inhibitor. Kinases are crucial in various signaling pathways and are often implicated in cancer progression. The inhibition of specific kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Research indicates that this compound may act as a Type I kinase inhibitor. It binds to the ATP-binding site of the target kinase, disrupting its activity. This mechanism is similar to other known kinase inhibitors that selectively target mutated forms of kinases found in various cancers.

Pharmacological Profile

The pharmacological profile includes:

- Inhibition Potency : Preliminary studies suggest that the compound exhibits sub-micromolar IC50 values against certain receptor tyrosine kinases.

- Selectivity : It shows relative selectivity towards specific kinases over others, which may mitigate off-target effects commonly associated with multi-target inhibitors.

Study 1: Inhibition of EGFR Mutants

A study demonstrated that compounds similar to this compound effectively inhibited mutant forms of the Epidermal Growth Factor Receptor (EGFR), particularly the L858R mutation associated with non-small cell lung cancer (NSCLC). The compound showed a binding affinity significantly higher than that for wild-type EGFR .

Study 2: Anticancer Activity

In vitro studies reported that this compound induced apoptosis in various cancer cell lines through the activation of caspase pathways. The results indicated a dose-dependent response with notable cytotoxicity observed at higher concentrations .

Study 3: Pharmacokinetics and Toxicity

Pharmacokinetic studies revealed favorable absorption and distribution characteristics. However, some adverse effects were noted in animal models, including mild gastrointestinal disturbances and skin reactions . These findings underscore the importance of further research into the safety profile of the compound.

Data Table: Biological Activity Summary

| Biological Activity | Observations |

|---|---|

| Target Kinases | EGFR (mutants), other receptor tyrosine kinases |

| IC50 Values | Sub-micromolar range |

| Mechanism | ATP-binding site inhibition |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

| Adverse Effects | Mild gastrointestinal disturbances |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structural characteristics make it a candidate for developing new pharmaceuticals. The diethylamino group is known to enhance solubility and bioavailability, which is crucial for drug formulation. Additionally, the boron atom in the dioxaborolane structure can participate in various chemical reactions that are beneficial for drug development.

Case Study : Research has indicated that compounds containing boron can exhibit unique biological activities. For instance, boron-containing compounds have been studied for their potential in targeting cancer cells and enhancing therapeutic efficacy through mechanisms such as modulation of enzyme activity and interaction with biomolecules.

Organic Synthesis

2-(Diethylamino)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can be utilized as a reagent in organic synthesis. Its ability to undergo various chemical transformations allows it to serve as a building block for more complex molecules.

Table 1: Reaction Pathways Involving the Compound

Materials Science

The compound's properties make it suitable for applications in materials science, particularly in the development of polymers and nanomaterials. The presence of the dioxaborolane unit can enhance the mechanical properties and thermal stability of polymer matrices.

Case Study : Research has shown that incorporating boron-containing compounds into polymer systems can improve their thermal properties and resistance to degradation. This is particularly relevant in creating advanced materials for electronic applications.

Eigenschaften

IUPAC Name |

2-(diethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29BN2O3/c1-7-21(8-2)13-16(22)20-15-11-9-14(10-12-15)19-23-17(3,4)18(5,6)24-19/h9-12H,7-8,13H2,1-6H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBFGBIJWUTMQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.